molecular formula C25H21N3O4 B7711169 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide

Cat. No. B7711169
M. Wt: 427.5 g/mol
InChI Key: TZLBPZFQNZLZAJ-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, also known as HMN-176, is a small molecule compound that has been extensively studied for its potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. By inhibiting tubulin polymerization, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide prevents the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide in lab experiments is its high potency and selectivity for cancer cells. However, one of the limitations is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide. One potential direction is the development of more soluble analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide that can be more easily administered in vivo. Additionally, the combination of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide with other chemotherapeutic agents and immunotherapies is an area of active research. Finally, the development of predictive biomarkers for the response to N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is an important area of research that could help to identify patients who are most likely to benefit from this treatment.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde to form 2-(hydroxymethyl)-8-methylquinoline. This intermediate is then reacted with 4-nitrobenzoyl chloride and m-toluidine to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-5-3-8-22(13-16)27(25(30)18-9-11-21(12-10-18)28(31)32)15-20-14-19-7-4-6-17(2)23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLBPZFQNZLZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide

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